molecular formula C22H31ClN2 B158601 Fh-510 CAS No. 139304-28-2

Fh-510

Cat. No.: B158601
CAS No.: 139304-28-2
M. Wt: 358.9 g/mol
InChI Key: NSLYKDHGJLVNIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FH-510 involves the reaction of 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazol with hydrochloric acid to form the monohydrochloride salt . The specific reaction conditions, such as temperature and solvent, are critical to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

FH-510 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce different substituents onto the carbazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized carbazole derivatives, while substitution reactions can introduce new functional groups onto the carbazole ring.

Mechanism of Action

Comparison with Similar Compounds

FH-510 is similar to other sigma receptor ligands, such as haloperidol and NE-100 . this compound is unique in its high selectivity and potency for sigma-1 receptors . This makes it a valuable tool for studying sigma receptor function and developing new therapeutic agents targeting these receptors.

List of Similar Compounds

This compound’s unique properties and high selectivity for sigma-1 receptors make it a promising compound for further research and development in various scientific fields.

Properties

CAS No.

139304-28-2

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H

InChI Key

NSLYKDHGJLVNIJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl

139304-28-2

Synonyms

5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol
5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole
FH 510
FH-510

Origin of Product

United States

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